ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiazolidinone ring, a pyridopyrimidine core, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones. The pyridopyrimidine core is then synthesized via a condensation reaction involving pyridine derivatives and suitable aldehydes or ketones. Finally, the piperidine carboxylate ester is introduced through esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidinone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidinone Derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities, including anti-cancer and anti-inflammatory properties.
Pyridopyrimidine Derivatives: Compounds with the pyridopyrimidine core are known for their potential as kinase inhibitors and anti-cancer agents.
Piperidine Carboxylate Esters: These compounds are studied for their pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural motifs, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C27H26N4O4S2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H26N4O4S2/c1-2-35-26(34)19-11-14-29(15-12-19)23-20(24(32)30-13-7-6-10-22(30)28-23)16-21-25(33)31(27(36)37-21)17-18-8-4-3-5-9-18/h3-10,13,16,19H,2,11-12,14-15,17H2,1H3/b21-16- |
InChI Key |
FGLQCDQUTYWRGO-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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